![molecular formula C15H12ClN3S B2486972 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 497060-55-6](/img/structure/B2486972.png)
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (hereafter referred to as CMPT) is a heterocyclic compound, which has been studied extensively in the field of synthetic organic chemistry. CMPT is a versatile molecule and has found use in a variety of scientific research applications, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antibacterial Activity
Several derivatives of 1H-1,2,4-triazole-5-thione, including compounds with structural similarities to 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione, have been synthesized and screened for antibacterial activity. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Synthesis and Structural Analysis
Studies have focused on synthesizing novel compounds related to 1H-1,2,4-triazole-5-thione and analyzing their molecular structures. These investigations include synthesis protocols, conformational analyses, and crystallographic studies to understand the compound's properties and potential applications (Wujec & Typek, 2023).
Enzyme Inhibition
Compounds derived from 1H-1,2,4-triazole-5-thione have been studied for their potential to inhibit enzymes like lipase and α-glucosidase. These enzymes are significant in various biological processes, and their inhibition can have therapeutic implications (Bekircan et al., 2015).
Antioxidant Properties
Crystal structures of antioxidant compounds containing triazolyl-benzimidazole, structurally related to 1H-1,2,4-triazole-5-thione, have been determined. These studies focus on the molecule's planarity and intermolecular interactions, which can be critical for their antioxidant capabilities (Karayel et al., 2015).
Anti-Cancer Properties
Investigations into benzimidazole derivatives bearing a 1,2,4-triazole unit have explored their potential as anti-cancer agents. These studies involve detailed analysis of the compounds' conformations and interactions at the molecular level, contributing to their efficacy in targeting cancer pathways (Karayel, 2021).
Fungicidal Activity
Research on derivatives of 1H-1,2,4-triazole-5-thione has also revealed their fungicidal properties. Such compounds have been synthesized and tested for their efficacy against certain fungi, indicating their potential use in agricultural or pharmaceutical applications (Jian, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-6-11(13)10-14-17-18-15(20)19(14)12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWZHZMDZYANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
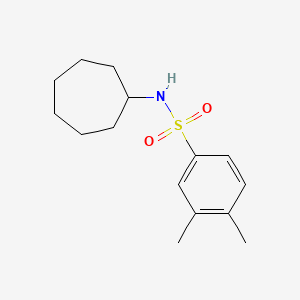
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
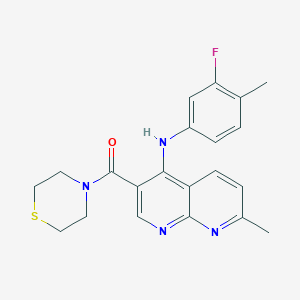
![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
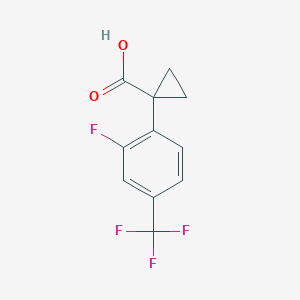
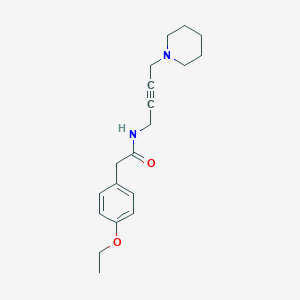
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)
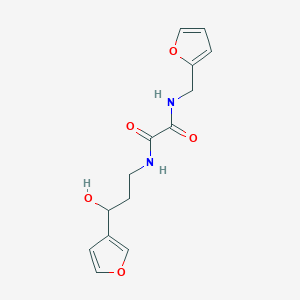
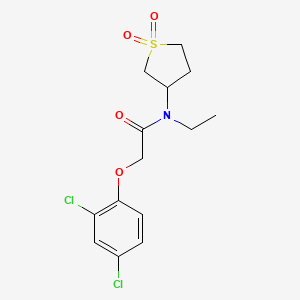
![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)
![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)
